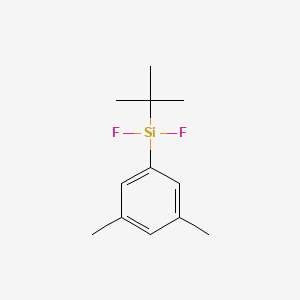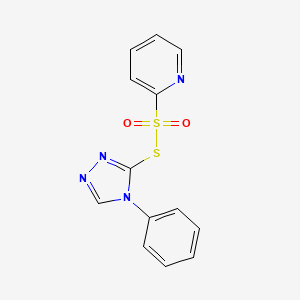![molecular formula C20H30 B15166707 1-[(2R)-6,10-Dimethylundeca-5,9-dien-2-yl]-4-methylbenzene CAS No. 647834-65-9](/img/structure/B15166707.png)
1-[(2R)-6,10-Dimethylundeca-5,9-dien-2-yl]-4-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. This compound is characterized by its unique structure, which includes a benzene ring substituted with a dimethylundeca-dienyl group. It is commonly used in various scientific and industrial applications due to its distinct chemical properties.
Méthodes De Préparation
The synthesis of 1-[(2R)-6,10-Dimethylundeca-5,9-dien-2-yl]-4-methylbenzene involves several steps. One common method includes the alkylation of a benzene derivative with a suitable alkyl halide under Friedel-Crafts alkylation conditions. The reaction typically requires a Lewis acid catalyst such as aluminum chloride (AlCl3) and is carried out under anhydrous conditions to prevent hydrolysis of the catalyst . Industrial production methods may involve more efficient catalytic processes to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
1-[(2R)-6,10-Dimethylundeca-5,9-dien-2-yl]-4-methylbenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield saturated hydrocarbons.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction typically produces alkanes.
Applications De Recherche Scientifique
1-[(2R)-6,10-Dimethylundeca-5,9-dien-2-yl]-4-methylbenzene has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reference compound in analytical chemistry.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-[(2R)-6,10-Dimethylundeca-5,9-dien-2-yl]-4-methylbenzene involves its interaction with specific molecular targets and pathways. For instance, its derivatives may interact with enzymes or receptors in biological systems, leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and derivative being studied .
Comparaison Avec Des Composés Similaires
1-[(2R)-6,10-Dimethylundeca-5,9-dien-2-yl]-4-methylbenzene can be compared with other similar compounds such as:
Geraniol: A monoterpenoid and alcohol that shares a similar structural motif but lacks the benzene ring.
Curcumene: A sesquiterpene with a similar carbon skeleton but different functional groups.
p-Cymene: A related aromatic compound with a simpler structure, lacking the extended alkyl chain.
These comparisons highlight the unique structural features and chemical properties of this compound, making it valuable for specific applications in various fields.
Propriétés
Numéro CAS |
647834-65-9 |
|---|---|
Formule moléculaire |
C20H30 |
Poids moléculaire |
270.5 g/mol |
Nom IUPAC |
1-[(2R)-6,10-dimethylundeca-5,9-dien-2-yl]-4-methylbenzene |
InChI |
InChI=1S/C20H30/c1-16(2)8-6-9-17(3)10-7-11-19(5)20-14-12-18(4)13-15-20/h8,10,12-15,19H,6-7,9,11H2,1-5H3/t19-/m1/s1 |
Clé InChI |
IYQVATJMGUYOMV-LJQANCHMSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)[C@H](C)CCC=C(C)CCC=C(C)C |
SMILES canonique |
CC1=CC=C(C=C1)C(C)CCC=C(C)CCC=C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Azido-5-[(4-chlorophenyl)selanyl]hexan-2-one](/img/structure/B15166628.png)

![4-({[1-(Methanesulfonyl)piperidin-4-yl]oxy}methyl)-2,6-dimethylpyridine](/img/structure/B15166643.png)



![3a,6a-Dimethyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B15166670.png)
![4-Amino-7-oxo-7H-furo[3,2-g][1]benzopyran-6-carboxylic acid](/img/structure/B15166675.png)



![Glycine, N-[[(2-hexyl-2,5-dihydro-2-methyl-5-oxo-3-thienyl)oxy]acetyl]-](/img/structure/B15166702.png)

